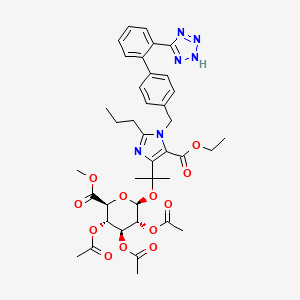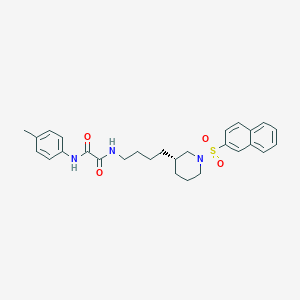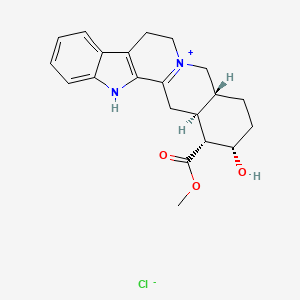
3-Dehydro Yohimbane Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dehydro Yohimbane Chloride is a derivative of the yohimbane alkaloid family, which is known for its diverse biological activities Yohimbane alkaloids are primarily found in the bark of the Pausinystalia johimbe tree and have been used traditionally for their stimulant and aphrodisiac properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydro Yohimbane Chloride typically involves the oxidation of yohimbane alkaloids. One common method is the nitric acid-induced oxidation of yohimbane alkaloids such as reserpine and rescinnamine. This reaction is carried out in various organic solvents at controlled temperatures, usually around 25°C . The oxidation process follows first-order kinetics and is influenced by the solvent’s dielectric constant, dissociation constant, and viscosity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using nitric acid or other oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as column chromatography to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-Dehydro Yohimbane Chloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction used in its synthesis, involving nitric acid or other oxidizing agents.
Reduction: Can be reduced back to its parent yohimbane alkaloid under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions, particularly at positions activated by the dehydro group.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, lead tetraacetate, mercuric acetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, acetic acid, methanol.
Major Products Formed
Oxidation: 3-Dehydroreserpine, 3-Dehydrorescinnamine.
Reduction: Reserpine, Yohimbane.
Substitution: Various substituted yohimbane derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other complex alkaloids and as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
作用機序
The mechanism of action of 3-Dehydro Yohimbane Chloride involves its interaction with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) and decreased sympathetic (adrenergic) activity . This action can result in various physiological effects, including vasodilation and increased blood flow. The compound’s effects on cellular processes are still under investigation, with ongoing research aimed at elucidating its full range of biological activities.
類似化合物との比較
3-Dehydro Yohimbane Chloride is compared with other yohimbane-type alkaloids, such as:
Reserpine: Known for its use in treating hypertension and psychotic disorders.
Yohimbine: Used as an aphrodisiac and in the treatment of erectile dysfunction.
Ajmalicine: Used for its vasodilatory properties.
Uniqueness
This compound is unique due to its specific dehydro modification, which imparts distinct chemical and biological properties
特性
分子式 |
C21H25ClN2O3 |
|---|---|
分子量 |
388.9 g/mol |
IUPAC名 |
methyl (15R,18S,19R,20S)-18-hydroxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,18-19,24H,6-11H2,1H3;1H/t12-,15-,18-,19+;/m0./s1 |
InChIキー |
SBSXOXXZDDEBHZ-ZBMACTEASA-N |
異性体SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |
正規SMILES |
COC(=O)C1C(CCC2C1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
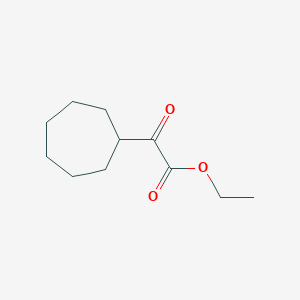
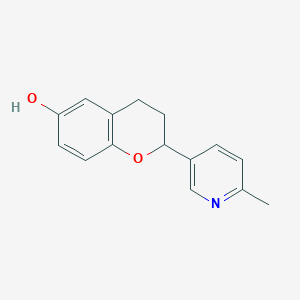
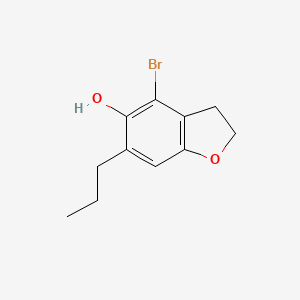
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
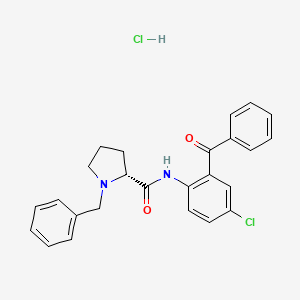
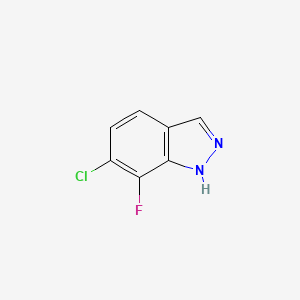
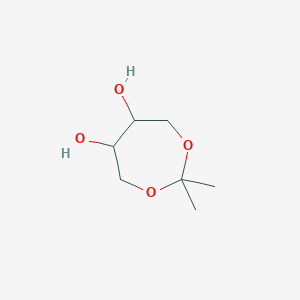

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
